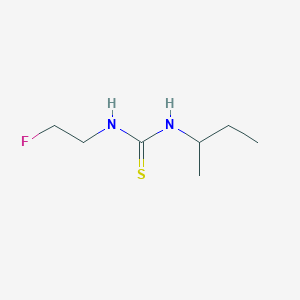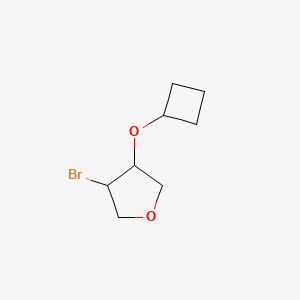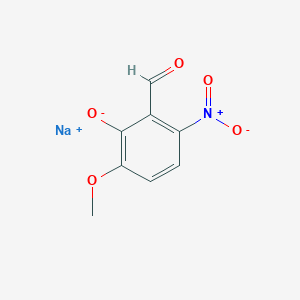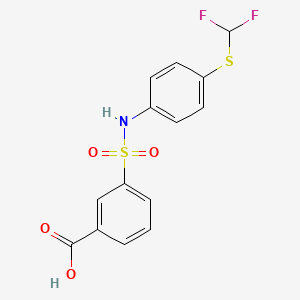
3-(4-Difluoromethylsulfanyl-phenylsulfamoyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is a complex organic compound with the molecular formula C14H11F2NO4S2 It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a sulfamoylbenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylsulfanylphenyl Intermediate:
Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfamoyl group is introduced using reagents such as sulfamoyl chloride under basic conditions.
Benzoic Acid Formation: Finally, the compound is completed by attaching the sulfamoylphenyl intermediate to a benzoic acid moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the sulfamoyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehalogenated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)-4-methylbenzoate
- **3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)-N-[2-(dimethylamino)-2-phenylethyl]benzamide
Uniqueness
3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is unique due to the presence of both difluoromethyl and sulfamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11F2NO4S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S2/c15-14(16)22-11-6-4-10(5-7-11)17-23(20,21)12-3-1-2-9(8-12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
RXJZUNUPHJTJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


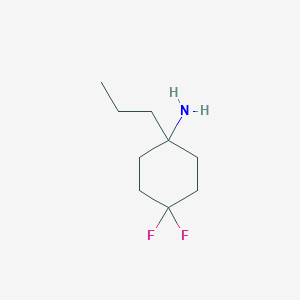
![2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B13063916.png)
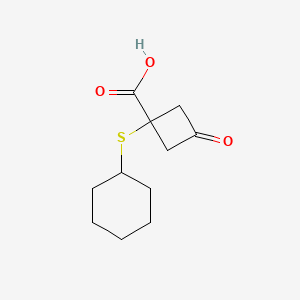

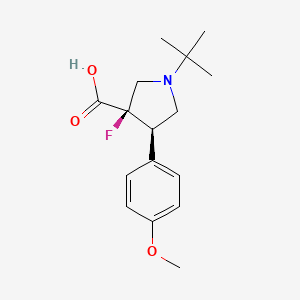
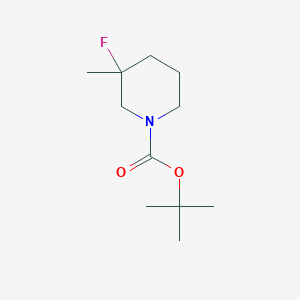
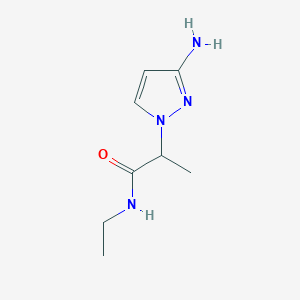
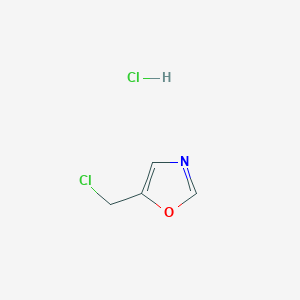
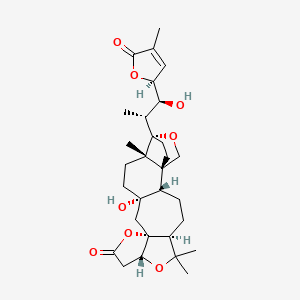
![4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol](/img/structure/B13063945.png)
![5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylicacid](/img/structure/B13063950.png)
